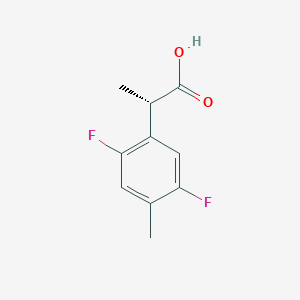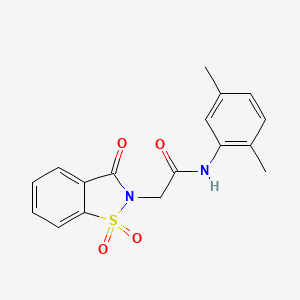![molecular formula C15H15BrN2O4S B2760289 1-[(4-Bromophenyl)sulfonyl]-4-(2-furoyl)piperazine CAS No. 497061-17-3](/img/structure/B2760289.png)
1-[(4-Bromophenyl)sulfonyl]-4-(2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(4-Bromophenyl)sulfonyl]-4-(2-furoyl)piperazine” is a unique chemical with the molecular formula C10H13BrN2O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Therapeutic Potential
A significant application of derivatives related to "1-[(4-Bromophenyl)sulfonyl]-4-(2-furoyl)piperazine" involves enzyme inhibition, highlighting their therapeutic potential. For instance, studies have synthesized and evaluated derivatives for their inhibitory effects against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting potential in treating Alzheimer's disease. These compounds have demonstrated excellent enzyme inhibitory activity, making them promising therapeutic agents (Hussain et al., 2017). Furthermore, their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes indicates potential applications in managing type 2 diabetes and Alzheimer's diseases, supported by molecular docking studies (Abbasi et al., 2018).
Antibacterial Activity
Another critical application area is the development of antibacterial agents. N-Sulfonated derivatives of (2-furoyl)piperazine have been synthesized and screened for their antibacterial potential against pathogenic bacteria. These compounds displayed high antibacterial potential with low Minimum Inhibitory Concentration (MIC) values, suggesting their suitability as promising compounds for drug design and development due to their mild cytotoxicity (Abbasi et al., 2022).
Computational Chemistry and Drug Design
Research has also focused on the computational chemistry aspect, where synthesized derivatives based on "1-[(4-Bromophenyl)sulfonyl]-4-(2-furoyl)piperazine" have been evaluated through molecular docking and dynamic simulation approaches. These studies aim to design medicinal scaffolds targeting diseases like Alzheimer's by understanding the binding profiles and enzyme interactions of synthesized compounds, providing insights into lead optimization for targeted therapies (Hassan et al., 2019).
Anticancer and Cytotoxic Activities
The synthesized derivatives have also been evaluated for their anticancer activities. For example, studies have investigated their effects on human breast cancer cell proliferation, identifying compounds with significant inhibitory activity. This exploration into anticancer evaluation underscores the potential of "1-[(4-Bromophenyl)sulfonyl]-4-(2-furoyl)piperazine" derivatives in developing chemotherapeutic agents (Kumar et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c16-12-3-5-13(6-4-12)23(20,21)18-9-7-17(8-10-18)15(19)14-2-1-11-22-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQAZKPTPIQYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

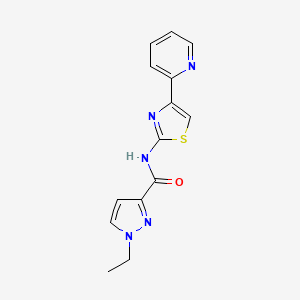
![1-methyl-8-(piperidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2760208.png)
![Methyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2760212.png)

![1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea](/img/structure/B2760216.png)
![Imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2760220.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2760222.png)
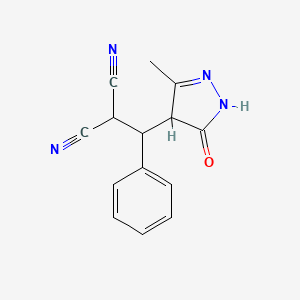
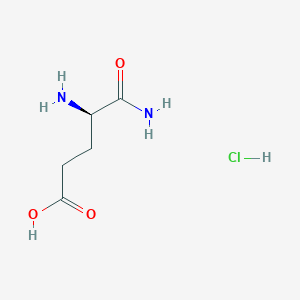
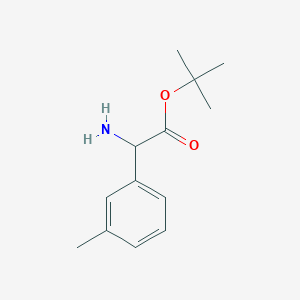
![1-{1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2760226.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2760227.png)
